Epitalon (TFA), the trifluoroacetate salt of the synthetic tetrapeptide Ala-Glu-Asp-Gly, is a well-characterized telomerase activator and pineal gland peptide analog. As a synthetic derivative of the natural bovine extract epithalamin, Epitalon is utilized in gerontology, cellular senescence, and chromatin regulation research. The TFA salt form is the direct product of solid-phase peptide synthesis (SPPS) and reversed-phase HPLC purification. In a procurement context, Epitalon (TFA) provides a highly soluble, precisely defined, and cost-effective material for in vitro biochemical assays, high-throughput screening, and structural studies, offering distinct handling advantages over the free base and crude biological extracts .
Substituting Epitalon (TFA) with crude epithalamin introduces lot-to-lot variability, undefined polypeptide impurities, and potential zoonotic risks, rendering the extract unsuitable for precise mechanistic or structural assays [1]. Furthermore, while Epitalon acetate is utilized for in vivo or clinical applications to avoid trifluoroacetate-induced cellular toxicity at high systemic doses, the acetate salt requires an additional ion-exchange manufacturing step, increasing procurement costs. Conversely, the free base form exhibits inferior aqueous dissolution kinetics compared to the TFA salt. For standard in vitro telomerase activation models and analytical benchmarking, the TFA salt provides a balance of immediate solubility, >95% HPLC purity, and economic scalability .
The trifluoroacetate counterion significantly enhances the hydrophilicity of the Ala-Glu-Asp-Gly sequence compared to its un-ionized free base form. Epitalon (TFA) demonstrates high aqueous solubility, achieving concentrations up to 100 mg/mL (approx. 198.27 mM) in water with mild ultrasonication . In contrast, the free base form possesses lower intrinsic aqueous solubility, often requiring pH adjustment or higher volumes of organic co-solvents (like DMSO) to achieve comparable stock concentrations, which can interfere with sensitive biochemical assays.
| Evidence Dimension | Maximum aqueous solubility (H2O) |
| Target Compound Data | 100 mg/mL (Epitalon TFA) |
| Comparator Or Baseline | Lower intrinsic solubility requiring co-solvents or pH adjustment (Epitalon Free Base) |
| Quantified Difference | TFA salt enables ultra-high concentration aqueous stock solutions without organic solvents. |
| Conditions | H2O dissolution at room temperature with ultrasonication. |
Enables the preparation of highly concentrated, solvent-free aqueous stock solutions, preventing organic solvent interference in sensitive in vitro cellular assays.
Early telomerase activation research relied on epithalamin, a crude polypeptide complex extracted from bovine pineal glands, which suffers from inherent biological variability. Epitalon (TFA) is a synthetically defined tetrapeptide (Ala-Glu-Asp-Gly) manufactured via SPPS, routinely achieving >95-98% purity by reversed-phase HPLC [1]. This transition from a multi-component biological mixture to a single-molecule synthetic salt eliminates batch-to-batch compositional drift and provides an exact molar baseline for quantifying telomerase reverse transcriptase (TERT) induction.
| Evidence Dimension | Molecular definition and batch consistency |
| Target Compound Data | >95% HPLC purity, defined exact mass (390.4 g/mol free peptide) |
| Comparator Or Baseline | Variable polypeptide mixture with undefined active fractions (Epithalamin extract) |
| Quantified Difference | Transition from undefined biological mixture to a >95% pure single-molecule standard. |
| Conditions | Analytical RP-HPLC and mass spectrometry validation. |
Guarantees absolute lot-to-lot reproducibility for quantitative mechanistic studies, eliminating the confounding variables present in animal-derived extracts.
During standard solid-phase peptide synthesis, trifluoroacetic acid (TFA) is utilized to cleave the peptide from the resin and remove protecting groups, making the TFA salt the immediate product of reversed-phase HPLC purification [1]. Converting this to an acetate salt for in vivo use requires an additional ion-exchange chromatography step, which incurs yield losses and increases manufacturing costs. For in vitro high-throughput screening where residual TFA does not impact the assay, Epitalon (TFA) provides a highly pure, structurally identical Ala-Glu-Asp-Gly active sequence at a lower procurement cost than the acetate form.
| Evidence Dimension | Synthesis and purification workflow efficiency |
| Target Compound Data | Direct isolation post-HPLC (Epitalon TFA) |
| Comparator Or Baseline | Requires secondary ion-exchange chromatography (Epitalon Acetate) |
| Quantified Difference | Elimination of secondary purification step reduces processing time and yield loss. |
| Conditions | Standard solid-phase peptide synthesis (SPPS) and RP-HPLC purification. |
Provides a highly economical, high-purity standard for non-clinical laboratory workflows, maximizing budget efficiency for large-scale in vitro screening.
Due to its high aqueous solubility and exact molecular definition, Epitalon (TFA) is the standard reagent for in vitro models investigating telomerase reverse transcriptase (TERT) expression and chromatin remodeling in human somatic cells [1]. The ability to dissolve the TFA salt directly in aqueous buffers prevents DMSO-induced cytotoxicity or epigenetic artifacts during long-term cell culture.
Epitalon (TFA) serves as a highly reproducible, cost-effective positive control in high-throughput screening (HTS) assays designed to identify novel anti-aging or senescence-delaying molecules [2]. Its economical procurement profile compared to the acetate salt allows for large-scale plate-based assays without compromising the integrity of the active Ala-Glu-Asp-Gly sequence.
For X-ray crystallography, NMR spectroscopy, or surface plasmon resonance (SPR) studies requiring high concentrations of pure peptide, Epitalon (TFA) provides the necessary solubility (up to 100 mg/mL) and >95% purity . The defined TFA counterion allows for precise stoichiometric calculations of the peptide during molecular docking and interaction kinetic studies.